molecular formula C6H8N2O2 B1367426 (6-Methoxypyridazin-3-yl)methanol CAS No. 89532-79-6

(6-Methoxypyridazin-3-yl)methanol

Cat. No.: B1367426
CAS No.: 89532-79-6
M. Wt: 140.14 g/mol
InChI Key: GAODUOUIWBJNQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Methoxypyridazin-3-yl)methanol can be synthesized from methyl 6-methoxypyridazine-3-carboxylate. The synthesis involves the reduction of the ester using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of methanol and tetrahydrofuran (THF) at room temperature. The reaction is typically completed within one hour, yielding this compound as a brown oil .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (6-Methoxypyridazin-3-yl)aldehyde or (6-Methoxypyridazin-3-yl)carboxylic acid.

Scientific Research Applications

(6-Methoxypyridazin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxymethyl-6-methoxypyridazine
  • 3-Methoxy-6-hydroxymethyl-pyridazin
  • 3-Pyridazinemethanol, 6-methoxy

Uniqueness

(6-Methoxypyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAODUOUIWBJNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530143
Record name (6-Methoxypyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-79-6
Record name (6-Methoxypyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridazin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) interact with DNA-PK and what are the downstream effects?

A1: The provided abstract states that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) acts as a catalytic inhibitor of DNA-PK []. While the specific mechanism of action is not detailed in the abstract, inhibiting DNA-PK's catalytic activity would hinder its ability to repair DNA double-strand breaks (DSBs). This disruption in DNA repair could make tumor cells more susceptible to chemo- and radiotherapy, ultimately leading to increased cell death.

Q2: What is the significance of (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) entering clinical development?

A2: The fact that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) has progressed to clinical development is significant because it suggests promising preclinical results []. Clinical trials will be essential in evaluating the compound's efficacy and safety profile in humans, potentially paving the way for a new therapeutic strategy for cancer treatment. These trials will provide valuable insights into whether targeting DNA-PK with this specific inhibitor translates into clinical benefit for cancer patients.

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